molecular formula C12H14N4O2S B3082164 3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde CAS No. 1119452-75-3

3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde

Cat. No. B3082164
CAS RN: 1119452-75-3
M. Wt: 278.33 g/mol
InChI Key: VEFDLGJHMZAHJG-UHFFFAOYSA-N
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Description

The compound “3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a 1,2,4-triazole ring attached to a benzaldehyde group via a thiomethyl linker. The benzaldehyde group also appears to have a methoxy substituent .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and benzaldehyde group could impact its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been used in the synthesis of new Schiff bases and their Copper(I) complexes, which are characterized by infrared spectroscopy, elemental analyses, and X-ray diffraction studies (Ghassemzadeh et al., 2005).
  • Similar studies involved the synthesis of AMTT-type Schiff bases and two CuI complexes, with the Schiff base ligand coordinating to the copper ion through its sulfur atom (Tabatabaee et al., 2009).

Antimicrobial Activities

  • Novel 1,2,4-Triazole derivatives synthesized using this compound demonstrated good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Molecular and Electronic Studies

  • Comprehensive molecular, electronic, nonlinear optical, and spectroscopic analysis of related heterocyclic compounds were conducted to understand their structural and electronic properties (Beytur & Avinca, 2021).

Pharmacological Studies

  • Research involving Thiazolidinones and Mannich Bases of triazole derivatives highlighted their potential in antimicrobial and antitubercular activities (Dave et al., 2007).

Structural Characterization and Crystal Studies

  • The synthesis and crystal structure of Schiff Bases based on this compound and its complexes have been extensively studied, contributing to the understanding of molecular structure and bonding interactions (Heshmatpour et al., 2007).

Anticancer Evaluation

  • Some derivatives of this compound were synthesized and screened for anticancer activity, showing potential in various cancer types (Bekircan et al., 2008).

Antioxidant and Enzyme Inhibition Studies

  • Metal-based triazole compounds derived from this compound were investigated for their antioxidant, enzyme inhibition, and antimicrobial properties, indicating enhanced bioactivity upon chelation with metal ions (Sumrra et al., 2018).

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities .

properties

IUPAC Name

3-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-14-15-12(16(8)13)19-7-10-5-9(6-17)3-4-11(10)18-2/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDLGJHMZAHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde
Reactant of Route 3
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde
Reactant of Route 4
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde

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